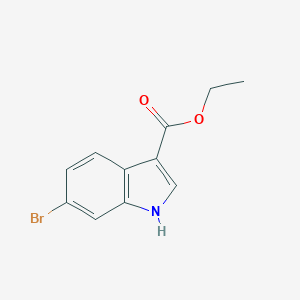

ethyl 6-bromo-1H-indole-3-carboxylate

Overview

Description

Ethyl 6-bromo-1H-indole-3-carboxylate is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in many natural products and pharmaceuticals. This compound, specifically, is characterized by the presence of a bromine atom at the 6th position and an ethyl ester group at the 3rd position of the indole ring. It is used in various scientific research applications due to its unique chemical properties.

Mechanism of Action

Target of Action

Ethyl 6-bromo-1H-indole-3-carboxylate is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives have been found to bind with high affinity to multiple receptors, making them useful in developing new therapeutic derivatives . .

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives interact with their targets in a way that modulates these biological processes.

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may influence a variety of biochemical pathways.

Result of Action

Indole derivatives are known to exhibit a range of biological activities , suggesting that this compound may have diverse molecular and cellular effects.

Biochemical Analysis

Biochemical Properties

Ethyl 6-bromo-1H-indole-3-carboxylate, like other indole derivatives, has been found to bind with high affinity to multiple receptors . This interaction with various enzymes, proteins, and other biomolecules plays a crucial role in its biochemical reactions .

Cellular Effects

The effects of this compound on cells are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . These interactions at the molecular level are how it exerts its effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with several enzymes and cofactors, and may also affect metabolic flux or metabolite levels .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-1H-indole-3-carboxylate typically involves the bromination of an indole derivative followed by esterification. One common method starts with the bromination of 1H-indole-3-carboxylic acid using bromine in acetic acid to introduce the bromine atom at the 6th position. The resulting 6-bromo-1H-indole-3-carboxylic acid is then esterified with ethanol in the presence of a dehydrating agent like sulfuric acid to yield this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-1H-indole-3-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The indole ring can be oxidized or reduced to form different derivatives.

Ester Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Substitution: Formation of 6-amino or 6-thio derivatives.

Oxidation: Formation of indole-3-carboxylic acid derivatives.

Reduction: Formation of reduced indole derivatives.

Hydrolysis: Formation of 6-bromo-1H-indole-3-carboxylic acid.

Scientific Research Applications

Ethyl 6-bromo-1H-indole-3-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Biology: Studied for its potential biological activities, including antiviral and anticancer properties.

Medicine: Investigated for its role in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 6-bromo-1H-indole-3-carboxylate can be compared with other indole derivatives such as:

Ethyl 6-bromo-5-hydroxy-1H-indole-3-carboxylate: Similar structure but with a hydroxyl group at the 5th position, which may alter its chemical reactivity and biological activity.

Ethyl 6-chloro-1H-indole-3-carboxylate: Chlorine instead of bromine at the 6th position, which may affect its reactivity in substitution reactions.

Ethyl 1H-indole-3-carboxylate: Lacks the bromine atom, which may result in different chemical and biological properties.

This compound is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.

Biological Activity

Ethyl 6-bromo-1H-indole-3-carboxylate is an indole derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Overview of Indole Derivatives

Indole derivatives are known for their significant roles in medicinal chemistry due to their wide-ranging biological activities. This compound, in particular, has been studied for its potential effects in various therapeutic areas, including:

- Antiviral

- Anti-inflammatory

- Anticancer

- Antimicrobial

- Antidiabetic

These compounds interact with multiple biological pathways, making them valuable in drug development.

The biological activity of this compound can be attributed to several key mechanisms:

- Receptor Binding : This compound exhibits high affinity for various receptors, influencing cellular signaling pathways and metabolic processes.

- Enzyme Interaction : It can act as an inhibitor or activator of specific enzymes, altering biochemical pathways and gene expression.

- Cellular Effects : The compound affects cell function by modulating signaling pathways related to proliferation, apoptosis, and metabolism.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. For instance, derivatives of this compound have shown promising results against resistant bacterial strains:

- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated low MIC values against pathogens such as Staphylococcus aureus, indicating strong antibacterial properties .

| Compound | Target Pathogen | MIC (µg/mL) |

|---|---|---|

| NL1 | S. aureus | 0.98 |

| NL2 | E. coli | >100 |

| NL3 | MRSA | <1 |

Anticancer Activity

In vitro studies have assessed the anticancer properties of this compound derivatives:

- Cell Lines Tested : Compounds were evaluated against A549 (lung cancer) and other cancer cell lines.

- Results : Certain derivatives exhibited significant antiproliferative effects, suggesting their potential as anticancer agents .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3b | A549 | 5.0 |

| 3e | HeLa | 10.0 |

| 3g | MCF7 | 8.5 |

Case Study 1: Synthesis and Evaluation of Indole-Based Inhibitors

A recent study focused on synthesizing indole-based inhibitors using this compound as a building block. The resulting compounds were evaluated for their antibacterial activity against resistant strains, demonstrating enhanced efficacy when combined with existing antibiotics .

Case Study 2: Anticancer Screening

Another study investigated the anticancer properties of several derivatives derived from this compound. The findings indicated that specific modifications to the indole structure could significantly increase cytotoxicity against cancer cells while minimizing effects on normal cells .

Properties

IUPAC Name |

ethyl 6-bromo-1H-indole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10BrNO2/c1-2-15-11(14)9-6-13-10-5-7(12)3-4-8(9)10/h3-6,13H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBTDSENHTMLWAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CNC2=C1C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.